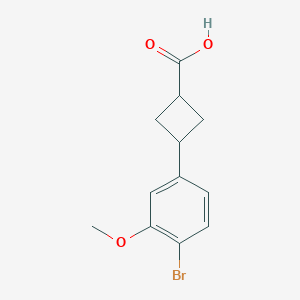

3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid

Description

Properties

Molecular Formula |

C12H13BrO3 |

|---|---|

Molecular Weight |

285.13 g/mol |

IUPAC Name |

3-(4-bromo-3-methoxyphenyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H13BrO3/c1-16-11-6-7(2-3-10(11)13)8-4-9(5-8)12(14)15/h2-3,6,8-9H,4-5H2,1H3,(H,14,15) |

InChI Key |

YMIBGZVOEIKTBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(C2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid typically involves the bromination of cyclobutanecarboxylic acid derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromo group. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes bromination, methylation, and subsequent cyclization reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the bromo group can yield the corresponding cyclobutyl derivative.

Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: Formation of 3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxaldehyde or this compound.

Reduction: Formation of 3-(4-Methoxyphenyl)cyclobutanecarboxylic acid.

Substitution: Formation of various substituted cyclobutanecarboxylic acid derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Preliminary studies indicate that 3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid may exhibit significant anti-inflammatory and analgesic properties. Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound could be developed as a lead for new anti-inflammatory drugs.

Interaction studies are crucial for understanding the biological effects of this compound. These studies typically focus on:

- Pharmacodynamics : How the compound affects biological systems.

- Pharmacokinetics : How the compound is absorbed, distributed, metabolized, and excreted in the body.

Such studies provide insights into the therapeutic potential of the compound and guide further development.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(4-Bromo-2-methoxyphenyl)cyclobutanecarboxylic acid | Different methoxy position on phenyl ring | May exhibit different biological activities |

| 4-Bromo-3-methoxybenzoic acid | Non-cyclic structure, retains bromo and methoxy | Known anti-inflammatory properties |

| 2-(4-Bromo-3-methoxyphenyl)propanoic acid | Propanoic acid instead of cyclobutane | Different reactivity due to chain length |

This table illustrates how the cyclic structure of this compound may influence its biological activity compared to linear analogs.

Study on GPR-40 Agonists

A study focused on synthesizing derivatives of cyclobutanecarboxylic acids revealed that certain derivatives exhibited micromolar activity as GPR-40 agonists. This suggests potential applications in metabolic disorders where GPR-40 is a target . The synthesis involved several steps, demonstrating effective methodologies for producing biologically active compounds.

Antitumor Activity Research

Research has also explored the antitumor activity of similar compounds. In vitro studies conducted on various cancer cell lines indicated that derivatives of cyclobutanecarboxylic acids could possess significant antineoplastic activity. These findings highlight the potential for developing new anticancer agents based on this structural framework .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid largely depends on its interaction with biological targets. The bromo and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Structural Impact : The cyclobutane ring introduces conformational rigidity, which may enhance binding specificity in biological targets compared to flexible analogs like pentanedioic acids .

- Halogen Effects : Bromine’s larger size and polarizability compared to chlorine or iodine could influence lipophilicity and receptor interactions .

- Synthetic Routes : Cyclobutanecarboxylic acid derivatives are often synthesized from 3-oxocyclobutanecarboxylic acid, with halogenation and functional group modifications tailored to target structures .

- Safety Considerations : Cyclobutanecarboxylic acid derivatives are classified as hazardous (e.g., hazard class 4-3-III), necessitating careful handling .

Biological Activity

3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid is an organic compound notable for its unique cyclobutane ring structure and functional groups, which include a bromo substituent and a methoxy group on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article will explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C12H13BrO3

- Molecular Weight : Approximately 287.14 g/mol

- Structure : The compound features a cyclobutane ring, which contributes to its unique reactivity and interaction with biological systems.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(4-Bromo-2-methoxyphenyl)cyclobutanecarboxylic acid | Different methoxy position on phenyl ring | May exhibit different biological activities |

| 4-Bromo-3-methoxybenzoic acid | Non-cyclic structure | Known anti-inflammatory properties |

| 2-(4-Bromo-3-methoxyphenyl)propanoic acid | Propanoic acid instead of cyclobutane | Different reactivity due to chain length |

This table illustrates the unique aspects of this compound, particularly its cyclic structure which may influence its biological activity compared to linear analogs.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exhibit significant anti-inflammatory and analgesic properties. Compounds with similar structural features have shown potential as inhibitors of enzymes involved in inflammatory pathways. For instance, research indicates that derivatives of cyclobutane carboxylic acids can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in pain and inflammation pathways. Further biological assays are necessary to clarify these interactions and their implications for therapeutic use .

Case Studies

- GPR-40 Agonist Activity : In a study evaluating derivatives of cyclobutanecarboxylic acids, compounds were tested for activity against GPR-40 receptors, which are implicated in glucose metabolism and insulin secretion. Some derivatives exhibited micromolar activity as GPR-40 agonists, suggesting potential applications in diabetes management .

- Antitumor Activity : Another investigation focused on the antitumor properties of cyclobutane derivatives demonstrated that certain compounds could inhibit tumor growth across various cancer cell lines. This highlights the potential for this compound in cancer therapy research .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that ensure the preservation of its structural integrity while allowing for modifications to enhance pharmacological properties. These synthetic routes are crucial for producing the compound in sufficient yields for further biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.